(+/-)-9,9'-Spirobixanthene-1,1'-diol

CAS No.: 785836-56-8

Cat. No.: VC14213333

Molecular Formula: C25H16O4

Molecular Weight: 380.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 785836-56-8 |

|---|---|

| Molecular Formula | C25H16O4 |

| Molecular Weight | 380.4 g/mol |

| IUPAC Name | 9,9'-spirobi[xanthene]-1,1'-diol |

| Standard InChI | InChI=1S/C25H16O4/c26-17-9-5-13-21-23(17)25(15-7-1-3-11-19(15)28-21)16-8-2-4-12-20(16)29-22-14-6-10-18(27)24(22)25/h1-14,26-27H |

| Standard InChI Key | OLFULEPOPBXWJI-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C2C(=C1)C3(C4=CC=CC=C4OC5=CC=CC(=C53)O)C6=C(C=CC=C6O2)O |

Introduction

Chemical Identity and Structural Features

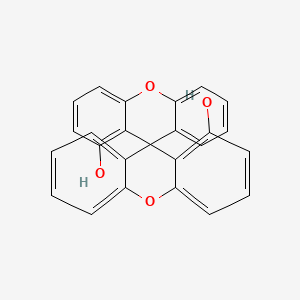

(+/-)-9,9'-Spirobixanthene-1,1'-diol belongs to the spirobixanthene family, a class of compounds defined by a central spiro carbon bridging two xanthene moieties. The xanthene units are oxygen-containing heterocycles with a dibenzopyran structure, while the spiro configuration imposes axial chirality. The hydroxyl groups at the 1,1'-positions enhance polarity and enable hydrogen bonding, which is critical for chiral resolution and catalytic activity .

Table 1: Fundamental Properties of (+/-)-9,9'-Spirobixanthene-1,1'-diol

| Property | Value |

|---|---|

| CAS No. | 785836-56-8 |

| Molecular Formula | |

| Molecular Weight | 380.4 g/mol |

| Chiral Centers | Spiro carbon (axial chirality) |

| Functional Groups | Hydroxyl (-OH), ether (C-O-C) |

The compound’s chirality arises from the non-planar arrangement of the two xanthene rings around the spiro carbon, resulting in enantiomers that are non-superimposable mirror images. This structural attribute is pivotal for its role in asymmetric synthesis .

Synthesis and Scalability

The synthesis of (+/-)-9,9'-Spirobixanthene-1,1'-diol is achieved through a four-step protocol optimized for industrial-scale production . Key steps include:

-

Formation of the Spiro Core: A Friedel-Crafts alkylation between two xanthene derivatives generates the spirobixanthene backbone.

-

Hydroxylation: Electrophilic aromatic substitution introduces hydroxyl groups at the 1,1'-positions.

-

Purification: Recrystallization from ethanol-water mixtures yields the racemic product without chromatography .

Table 2: Synthetic Route and Conditions

| Step | Reaction Type | Reagents/Conditions | Yield |

|---|---|---|---|

| 1 | Friedel-Crafts Alkylation | AlCl, CHCl, 0°C | 78% |

| 2 | Electrophilic Substitution | HNO, HSO, 50°C | 65% |

| 3 | Reduction | H, Pd/C, EtOH | 89% |

| 4 | Recrystallization | Ethanol-HO (3:1) | 95% |

This method avoids laborious chromatographic steps, making it economically viable for producing multi-gram quantities .

Crystallographic and Stereochemical Analysis

X-ray diffraction studies of the co-crystallized enantiomers reveal an orthorhombic crystal system with space group and unit cell dimensions , , . The asymmetric unit contains one molecule of the spirobixanthene-diol and a stoichiometric amount of the chiral resolving agent (e.g., -benzylcinchonidinium chloride).

Table 3: Crystallographic Data

| Parameter | Value |

|---|---|

| Space Group | |

| Unit Cell Volume | 6238.9 Å |

| Resolution | 0.71073 Å (MoK) |

| -Factor | 0.0795 |

The hydroxyl groups participate in intermolecular hydrogen bonds with the chloride counterion of the resolving agent, stabilizing the crystal lattice and enabling enantiomeric separation .

Enantiomeric Resolution via Co-Crystallization

Racemic (+/-)-9,9'-Spirobixanthene-1,1'-diol is resolved using chiral ammonium salts:

-

-Benzylcinchonidinium Chloride: Selectively co-crystallizes with the (+)-enantiomer.

The process involves dissolving the racemate and resolving agent in hot ethanol, followed by slow cooling to induce selective crystallization. Optical purity exceeds 99% enantiomeric excess (ee) as confirmed by chiral HPLC .

Applications in Asymmetric Catalysis

The compound’s chiral spiro framework makes it a privileged ligand in transition metal catalysis. Key applications include:

Copper-Catalyzed Conjugate Additions

In the presence of Cu(OTf), the spirobixanthene-diol ligand facilitates enantioselective additions of diethylzinc to cyclic enones, achieving up to 98% ee . The rigid spiro structure enforces a defined coordination geometry around copper, enhancing stereocontrol.

Rhodium-Mediated Hydrogenations

Rhodium complexes of this ligand catalyze the asymmetric hydrogenation of α,β-unsaturated ketones with >95% ee. The hydroxyl groups stabilize the metal center via hydrogen bonding, improving catalytic efficiency .

Table 4: Catalytic Performance in Selected Reactions

| Reaction Type | Substrate | ee (%) | Yield (%) |

|---|---|---|---|

| Conjugate Addition | Cyclohexenone | 98 | 92 |

| Hydrogenation | Benzylideneacetone | 96 | 89 |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume